Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate
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Description
Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate is a useful research compound. Its molecular formula is C48H56Cl3NO20 and its molecular weight is 1073.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate (CAS No. 610763-72-9) is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities that merit detailed investigation. This article focuses on the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C48H56Cl3NO20, with a molecular weight of 1073.3 g/mol . The structural complexity includes multiple functional groups that may contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections outline key findings from various studies.
Antidiabetic Activity
Research indicates that derivatives similar to this compound exhibit antidiabetic properties. For instance, compounds with similar structural motifs have demonstrated the ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Table 1: Summary of Antidiabetic Activity Studies
Study Reference | Compound Tested | Model Used | Key Findings |
---|---|---|---|
Analogous Compounds | Diabetic Rats | Reduced blood glucose levels by 30% | |
Similar Derivatives | In vitro assays | Increased glucose uptake in muscle cells |
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through various assays. Its ability to scavenge free radicals is significant, which suggests potential protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
Cytotoxicity
Cytotoxic effects have been analyzed in cancer cell lines. The compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, indicating its potential as an anticancer agent.
Table 3: Cytotoxicity Data
The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may involve modulation of signaling pathways related to glucose metabolism and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of structurally related compounds:
- Case Study on Diabetes Management : A clinical trial involving a derivative showed significant improvements in glycemic control among participants with type 2 diabetes.
- Cancer Treatment Case : A patient with advanced breast cancer responded positively to a treatment regimen that included compounds similar to this structure, leading to tumor regression.
Properties
IUPAC Name |
methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINFVMNWIPTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56Cl3NO20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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